molecular formula C9H6F3NO2S B12869328 2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole

2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12869328
M. Wt: 249.21 g/mol
InChI Key: ZZGHJCKVJPTCJH-UHFFFAOYSA-N
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Description

2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a methylthio group at the 2-position and a trifluoromethoxy group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriately substituted precursors. One common method involves the reaction of 2-aminophenol derivatives with aldehydes or ketones, followed by cyclization to form the benzoxazole ring. For example, the reaction of 2-aminophenol with a methylthio-substituted aldehyde under acidic conditions can yield the desired benzoxazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yields and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethoxy group can yield a variety of substituted benzoxazoles .

Scientific Research Applications

2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthio Benzoxazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    7-Trifluoromethoxy Benzoxazole:

Uniqueness

2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6F3NO2S

Molecular Weight

249.21 g/mol

IUPAC Name

2-methylsulfanyl-7-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NO2S/c1-16-8-13-5-3-2-4-6(7(5)14-8)15-9(10,11)12/h2-4H,1H3

InChI Key

ZZGHJCKVJPTCJH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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